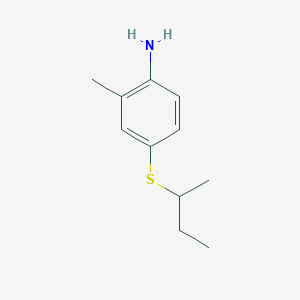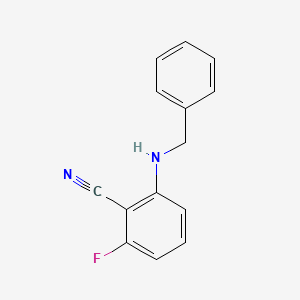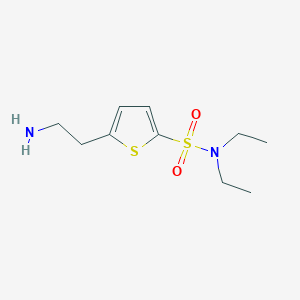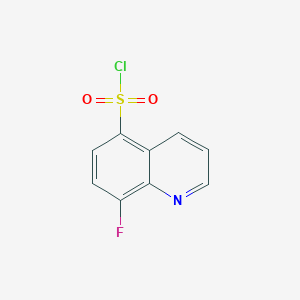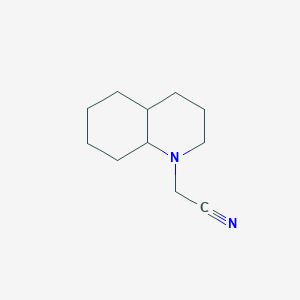![molecular formula C12H18BrN3O B1517974 2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol CAS No. 1155621-81-0](/img/structure/B1517974.png)
2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol
Vue d'ensemble
Description
“2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .
Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the reaction conditions and the other reactants involved . For instance, Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides with aryl boronates are commonly used for heteroarene elaboration with C–C bond formation .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the synthesis of related compounds, such as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, demonstrating the chemical versatility and potential for creating derivatives with varied biological activities. The optimization of reaction conditions for such syntheses emphasizes the importance of this compound class in medicinal chemistry and organic synthesis Wang Jin-peng, 2013.
Kinetics and Mechanisms
- Studies on the kinetics and mechanisms of reactions involving similar piperazine compounds offer insights into their reactivity. For instance, the aminolysis of thionocarbonates with alicyclic amines, including piperazine derivatives, has been investigated to understand their kinetic behavior, providing a foundation for further chemical modifications and applications E. Castro, L. Leandro, N. Quesieh, J. Santos, 2001.
Pharmacological Potential
- Modifications of related piperazine structures, such as the synthesis of compounds for potential adrenergic agents, highlight the ongoing research into the pharmacological applications of these molecules. The enantioselective resolution of related compounds underscores their significance in developing new drugs with targeted activities S. Conde, M. Fierros, M. I. Rodríguez-Franco, C. Puig, 1998.
Antitumor Activity
- Piperazine-based tertiary amino alcohols have been synthesized and evaluated for their antitumor activity, illustrating the therapeutic potential of this chemical framework. Such studies are pivotal for the development of new anticancer drugs N. Hakobyan, Z. A. Hovasyan, L. Nersesyan, 2020.
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(2-amino-4-bromophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMBEHSPDDIRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(morpholin-4-yl)ethyl]thian-4-amine](/img/structure/B1517892.png)
![2-(4-amino-1H-pyrazol-1-yl)-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B1517896.png)
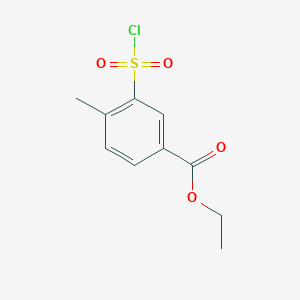
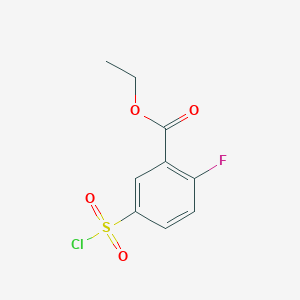

amine](/img/structure/B1517902.png)
